

# An In-Depth Technical Guide to GSK-923295: A CENP-E Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK-923295 |           |
| Cat. No.:            | B607873    | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **GSK-923295**, a first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin motor protein. This document details its mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental methodologies for its evaluation.

## Introduction to GSK-923295 and its Target, CENP-E

GSK-923295 is a small molecule inhibitor that specifically targets the ATPase activity of CENP-E, a crucial motor protein in mitotic progression.[1] CENP-E plays an essential role in the alignment of chromosomes at the metaphase plate and is a key component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[2][3] By inhibiting CENP-E, GSK-923295 disrupts these processes, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] [4] This targeted approach offers a promising therapeutic window, as CENP-E's function is primarily restricted to mitosis, potentially minimizing the side effects commonly associated with conventional chemotherapies that affect both dividing and non-dividing cells.[5]

## **Mechanism of Action**

**GSK-923295** acts as an allosteric inhibitor of the CENP-E kinesin motor ATPase activity.[6] It binds to a site distinct from the ATP or microtubule binding pockets, stabilizing the interaction



between the CENP-E motor domain and microtubules.[7] This "molecular braking" action prevents the release of inorganic phosphate, a critical step in the ATP hydrolysis cycle that powers the motor protein's movement along microtubules.[8] The consequence of this inhibition is a failure of proper chromosome alignment at the metaphase plate.[6][9] While most chromosomes may eventually congress to the equatorial plane, a few remain near the spindle poles.[9] This persistent misalignment activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[9]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical evaluations of **GSK-923295**.

Table 1: In Vitro Inhibitory Activity of GSK-923295

| Parameter                               | Species      | Value        | Reference(s) |
|-----------------------------------------|--------------|--------------|--------------|
| Ki (CENP-E ATPase activity)             | Human        | 3.2 ± 0.2 nM | [6][8]       |
| Canine                                  | 1.6 ± 0.1 nM | [8]          |              |
| Median IC50 (PPTP<br>Cell Lines)        | Human        | 27 nM        | [7][10]      |
| Median IC50 (ALL<br>Panel)              | Human        | 18 nM        | [7][10]      |
| Median IC50<br>(Neuroblastoma<br>Panel) | Human        | 39 nM        | [7][10]      |
| GI50 (SW48)                             | Human        | 17.2 nM      | [8]          |
| GI50 (RKO)                              | Human        | 55.6 nM      | [8]          |
| GI50 (SW620)                            | Human        | 42 nM        | [8]          |
| GI50 (HCT116)                           | Human        | 51.9 nM      | [8]          |





Table 2: In Vivo Efficacy of GSK-923295 in Xenograft

| Tumor<br>Model                                            | Dosing<br>Schedule                                         | Route of<br>Administr<br>ation | Objective<br>Respons<br>es                 | Maintaine<br>d<br>Complete<br>Respons<br>es | Complete<br>Respons<br>es | Referenc<br>e(s) |
|-----------------------------------------------------------|------------------------------------------------------------|--------------------------------|--------------------------------------------|---------------------------------------------|---------------------------|------------------|
| Solid Tumor Xenografts (35 models)                        | 125 mg/kg,<br>Days 1-3 &<br>8-10,<br>repeated at<br>Day 21 | Intraperiton<br>eal (IP)       | 13 of 35                                   | 9                                           | 3                         | [7][10]          |
| Ewing Sarcoma, Rhabdoid, and Rhabdomy osarcoma Xenografts | 125 mg/kg,<br>Days 1-3 &<br>8-10,<br>repeated at<br>Day 21 | Intraperiton<br>eal (IP)       | Inducemen<br>t of<br>Complete<br>Responses | -                                           | -                         | [7][10]          |

Table 3: Phase I Clinical Trial Data of GSK-923295 in Patients with Refractory Solid Tumors



| Parameter                                    | Value                                                                                             | Reference(s) |
|----------------------------------------------|---------------------------------------------------------------------------------------------------|--------------|
| Maximum Tolerated Dose (MTD)                 | 190 mg/m²                                                                                         | [11]         |
| Dosing Schedule                              | 1-hour intravenous infusion,<br>once weekly for 3 consecutive<br>weeks, repeated every 4<br>weeks | [11]         |
| Pharmacokinetics                             | Dose-proportional from 10 to 250 mg/m <sup>2</sup>                                                | [11]         |
| Mean Terminal Elimination<br>Half-life       | 9-11 hours                                                                                        | [11]         |
| Common Drug-Related Adverse Events (Grade 3) | Fatigue (5%), Increased AST (2.5%), Hypokalemia (2.5%), Hypoxia (2.5%)                            | [11]         |
| Partial Response                             | 1 patient with urothelial carcinoma at 250 mg/m²                                                  | [11]         |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the evaluation of **GSK-923295**.

## **In Vitro Cell Proliferation Assay**

This protocol is a generalized procedure based on the methodologies described in the Pediatric Preclinical Testing Program (PPTP) for evaluating the in vitro cytotoxicity of **GSK-923295**.[7] [10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **GSK-923295** against a panel of cancer cell lines.

#### Materials:

Cancer cell lines of interest



- **GSK-923295** stock solution (prepared in DMSO)
- Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
- 96-well microplates
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
- Plate reader for luminescence or absorbance measurement

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density appropriate for logarithmic growth over the 96-hour duration of the assay. Allow cells to adhere overnight.
- Drug Preparation: Prepare a serial dilution of GSK-923295 in culture medium from the DMSO stock. The final concentrations should typically range from 1.0 nM to 10.0 μM.[7][10] Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
- Drug Exposure: Remove the overnight culture medium from the cells and add the prepared drug dilutions.
- Incubation: Incubate the plates for 96 hours in a humidified incubator at 37°C and 5% CO<sub>2</sub>. [7][10]
- Viability Assessment: After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the luminescence or absorbance using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
  percentage of viability against the log of the drug concentration and fit the data to a
  sigmoidal dose-response curve to determine the IC50 value.

## In Vivo Xenograft Tumor Model

## Foundational & Exploratory





This protocol outlines the general procedure for evaluating the antitumor activity of **GSK-923295** in mouse xenograft models, as described in preclinical studies.[7][10]

Objective: To assess the in vivo efficacy of **GSK-923295** in inhibiting tumor growth.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID, nude mice)
- Human tumor cells for implantation
- **GSK-923295** formulation for in vivo use (e.g., dissolved in a 1:1 mixture of dimethylacetamide and Cremophor EL, then in acidified water, pH 5.0)[7]
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Drug Administration: Administer **GSK-923295** via the desired route (e.g., intraperitoneally). A typical dosing schedule is 125 mg/kg daily for 3 days, followed by a 4-day break, and then another 3 days of treatment, with this cycle repeated after a 10-day break (Days 1-3 and 8-10, repeated at Day 21).[7][10] The control group receives the vehicle on the same schedule.
- Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
- Efficacy Endpoints: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Key efficacy endpoints include tumor growth inhibition, tumor regression, and event-free survival.



Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis
(e.g., t-test or ANOVA) can be used to compare the tumor growth between the treated and
control groups.

# Mandatory Visualizations Signaling Pathway Diagram

The following diagram illustrates the role of CENP-E in the spindle assembly checkpoint and its inhibition by **GSK-923295**.



Click to download full resolution via product page

Caption: CENP-E signaling at the kinetochore and its inhibition by GSK-923295.

# **Experimental Workflow Diagram**

The following diagram outlines a typical preclinical evaluation workflow for an anti-cancer agent like **GSK-923295**.





Click to download full resolution via product page

Caption: Preclinical to clinical workflow for **GSK-923295** development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Antitumor activity of an allosteric inhibitor of centromere-associated protein-E PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. A pilot study of volume measurement as a method of tumor response evaluation to aid biomarker development PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the CENP-E Inhibitor GSK923295Aby the Pediatric Preclinical Testing Program PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific TW [thermofisher.com]
- 11. Initial testing of the CENP-E inhibitor GSK923295A by the pediatric preclinical testing program PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to GSK-923295: A CENP-E Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607873#gsk-923295-cenp-e-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com